4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a naphthalenesulfonyl group, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps:
Formation of the Naphthalen-1-ylsulfonyl Piperazine Intermediate: This step involves the reaction of naphthalene-1-sulfonyl chloride with piperazine under basic conditions to form the naphthalen-1-ylsulfonyl piperazine intermediate.
Coupling with Trifluoromethyl Pyrimidine: The intermediate is then reacted with a trifluoromethyl-substituted pyrimidine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyrimidine moieties.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the sulfonyl or pyrimidine rings.
Scientific Research Applications
4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenylsulfonyl)piperazin-1-yl(naphthalen-1-yl)methanone
- 4-(4-Aminonaphthalen-1-yl)naphthalen-1-amine
Uniqueness
4-(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields.
Properties
IUPAC Name |
4-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-8-10-26(11-9-25)29(27,28)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHKUCMFHPBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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